2-(cyclopropanecarboxamido)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)oxazole-4-carboxamide
Description
Properties
IUPAC Name |
2-(cyclopropanecarbonylamino)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3S/c1-12-2-9-16-18(10-12)30-21(24-16)14-5-7-15(8-6-14)23-20(28)17-11-29-22(25-17)26-19(27)13-3-4-13/h2,5-11,13H,3-4H2,1H3,(H,23,28)(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPOHZKTAZJHJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=COC(=N4)NC(=O)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(cyclopropanecarboxamido)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)oxazole-4-carboxamide is a novel heterocyclic compound that has attracted attention due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 418.47 g/mol. The structure features a cyclopropanecarboxamide group linked to a phenyl ring substituted with a benzothiazole moiety, and an oxazole carboxamide group.
| Property | Value |
|---|---|
| Molecular Formula | C22H18N4O3S |
| Molecular Weight | 418.47 g/mol |
| IUPAC Name | 2-(cyclopropanecarbonylamino)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,3-oxazole-4-carboxamide |
Antitumor Activity
Recent studies have demonstrated that derivatives of benzothiazole and oxazole exhibit significant antitumor properties. For instance, compounds similar to the one showed potent cytotoxic effects against various cancer cell lines. In vitro assays indicated that the compound inhibited cell proliferation in leukemia cell lines, with effective concentrations reported as low as for certain derivatives .
Case Study:
A study focusing on benzothiazole derivatives reported that compounds with similar structural features exhibited IC50 values ranging from to against human cancer cell lines such as MDA-MB-231 (breast cancer) and CCRF-CEM (leukemia) . The mechanism of action appears to involve the induction of apoptosis and inhibition of key signaling pathways involved in cell survival.
Antiviral Activity
The antiviral potential of this compound has also been explored. Research indicates that certain benzothiazole derivatives possess activity against viral infections by interfering with viral replication processes. The specific activity of the compound remains to be fully elucidated; however, related compounds have shown effectiveness against various viruses, suggesting a promising avenue for further research .
Structure-Activity Relationship (SAR)
The biological activity of heterocyclic compounds like this one is often influenced by their structural components. Key observations include:
- Substitution Patterns: The presence of electron-donating or electron-withdrawing groups on the benzothiazole ring significantly affects potency.
- Linker Variations: Alterations in the cyclopropanecarboxamide linkage influence both solubility and biological activity.
For example, modifications at the 4-position of the benzothiazole ring have been shown to enhance antitumor efficacy .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the cyclopropanecarboxamide from appropriate precursors.
- Coupling reactions to attach the benzothiazole moiety.
- Finalization through oxazole formation and carboxamide linkage.
These synthetic pathways are crucial for optimizing yield and purity, which are essential for biological testing .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Research indicates that compounds containing the benzothiazole moiety, similar to this compound, have shown promise as anticancer agents. They target various cancer pathways by inhibiting specific kinases involved in tumor growth and proliferation .
- A study highlighted the effectiveness of benzothiazole derivatives in treating non-small-cell lung carcinoma (NSCLC) and ovarian cancer, suggesting that modifications to the structure can enhance potency and selectivity .
- Anti-inflammatory Effects :
- Antimicrobial Properties :
- Neuroprotective Effects :
Case Study 1: Anticancer Efficacy
A recent study investigated a series of benzothiazole derivatives, including structurally similar compounds to 2-(cyclopropanecarboxamido)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)oxazole-4-carboxamide. Results showed significant cytotoxicity against various cancer cell lines, with a mechanism involving apoptosis induction through caspase activation .
Case Study 2: Anti-inflammatory Properties
In another study focusing on inflammation models, the compound demonstrated a reduction in edema and inflammatory markers in animal models. The results suggest that it may serve as a potential therapeutic option for chronic inflammatory conditions .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Features
- Benzo[d]thiazole vs. Thiazole-Pyridine Hybrids: The target compound’s benzo[d]thiazole core (vs. However, pyridine-containing analogues exhibit broader solubility due to the nitrogen’s polarity .
- Cyclopropane vs. Bulkier Substituents : The cyclopropane group in the target compound may reduce steric hindrance compared to bulkier substituents (e.g., pyrrolidine in Compound 74), enabling better penetration into ATP-binding pockets of kinases .
Metabolic Stability and Toxicity
- The cyclopropane ring in the target compound is expected to resist oxidative metabolism compared to straight-chain alkyl groups in analogues like etaconazole (), which are prone to CYP450 degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
